![molecular formula C13H17N3S B1364191 5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 114751-76-7](/img/structure/B1364191.png)

5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

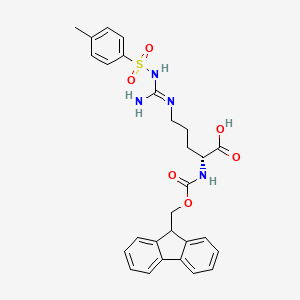

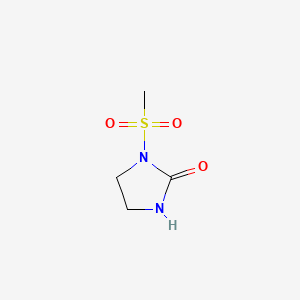

“5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the molecular formula C13H17N3S . It is synthesized by the reaction of 4-pentyl-benzoic acid and thio-semicarbazide .

Synthesis Analysis

The synthesis of “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” involves the reaction of 4-pentyl-benzoic acid and thio-semicarbazide . Thiadiazole derivatives, including this compound, have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

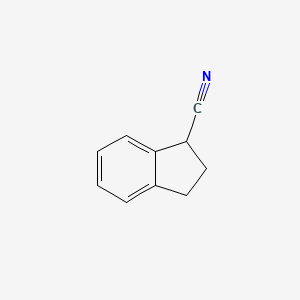

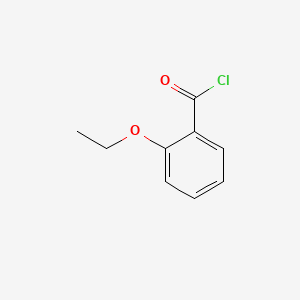

Molecular Structure Analysis

The molecular structure of “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” features a dihedral angle of 29.9° between the thiadiazole and phenyl rings . An intramolecular C-H⋯S interaction is observed .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential use as an antimicrobial agent. Derivatives of 1,3,4-thiadiazole compounds exhibit a range of biological activities including antibacterial and antifungal properties .

Anticancer Activity

Research suggests that 1,3,4-thiadiazole derivatives may have applications in cancer treatment due to their antitumor properties .

Anti-inflammatory and Analgesic Properties

Compounds containing the 1,3,4-thiadiazole nucleus have been associated with anti-inflammatory and analgesic activities .

Antiparasitic Activity

Schiff base compounds related to this chemical structure have shown antiparasitic properties, which could be explored further in the context of this compound .

Drug Discovery and Medicinal Chemistry

The compound’s unique molecular structure makes it a candidate for drug discovery applications, particularly when synthesized under controlled conditions such as microwave-assisted heating .

Tuberculosis Treatment

Some derivatives have shown inhibitory activity against multi-drug resistant tuberculosis, suggesting potential use in developing new treatments .

Future Directions

Thiadiazole derivatives, including “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine”, have been the subject of extensive research due to their broad spectrum of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as further elucidating their mechanisms of action .

properties

IUPAC Name |

5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-15-16-13(14)17-12/h6-9H,2-5H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVUAUKYRCXIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine | |

Q & A

Q1: What are the key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine as revealed by the study?

A1: The study elucidated several key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine []:

- Non-planar conformation: The molecule adopts a non-planar conformation with a dihedral angle of 29.9° between the thiadiazole and phenyl rings [].

- Intramolecular interaction: An intramolecular C—H⋯S interaction exists within the molecule [].

- Intermolecular hydrogen bonding: The molecules form centrosymmetric dimers in the crystal structure through intermolecular N—H⋯N hydrogen bonding [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)